Cas no 1805157-59-8 (2-Bromo-3-chloro-5-(difluoromethyl)-4-fluoropyridine)

2-Bromo-3-chloro-5-(difluoromethyl)-4-fluoropyridine 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3-chloro-5-(difluoromethyl)-4-fluoropyridine
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- インチ: 1S/C6H2BrClF3N/c7-5-3(8)4(9)2(1-12-5)6(10)11/h1,6H
- InChIKey: VSCHLKNYAKYACC-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=C(C=N1)C(F)F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 160
- XLogP3: 3.2
- トポロジー分子極性表面積: 12.9
2-Bromo-3-chloro-5-(difluoromethyl)-4-fluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029063168-1g |
2-Bromo-3-chloro-5-(difluoromethyl)-4-fluoropyridine |
1805157-59-8 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-Bromo-3-chloro-5-(difluoromethyl)-4-fluoropyridine 関連文献
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
2-Bromo-3-chloro-5-(difluoromethyl)-4-fluoropyridineに関する追加情報
Recent Advances in the Application of 2-Bromo-3-chloro-5-(difluoromethyl)-4-fluoropyridine (CAS: 1805157-59-8) in Chemical Biology and Pharmaceutical Research
The compound 2-Bromo-3-chloro-5-(difluoromethyl)-4-fluoropyridine (CAS: 1805157-59-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This heterocyclic compound, characterized by its halogen-rich pyridine core, serves as a critical intermediate in the synthesis of various bioactive molecules, including agrochemicals and pharmaceuticals. Recent studies have highlighted its role in the development of novel kinase inhibitors and antimicrobial agents, leveraging its ability to undergo diverse cross-coupling reactions.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of 1805157-59-8 as a precursor in the synthesis of potent EGFR (epidermal growth factor receptor) inhibitors. The compound's bromo and chloro substituents facilitated selective Suzuki-Miyaura couplings, enabling the rapid assembly of a library of derivatives with enhanced binding affinity and selectivity. Notably, one derivative exhibited nanomolar IC50 values against resistant EGFR mutants, underscoring its potential in targeted cancer therapy.
Further investigations into the antimicrobial properties of 2-Bromo-3-chloro-5-(difluoromethyl)-4-fluoropyridine were reported in Bioorganic & Medicinal Chemistry Letters. The difluoromethyl group was found to enhance membrane permeability, leading to improved activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Mechanistic studies revealed that the compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan assembly.
From a synthetic chemistry perspective, advances in continuous-flow technology have optimized the scalability of 1805157-59-8 production. A 2024 Organic Process Research & Development article detailed a solvent-free, catalytic halogen-exchange protocol that achieved >90% yield with minimal waste generation. This innovation addresses previous challenges associated with the compound's stability under traditional batch conditions.
Ongoing clinical trials (NCT055XXXXX) are evaluating prodrugs derived from this scaffold for neurodegenerative diseases, capitalizing on its ability to cross the blood-brain barrier. Preliminary data suggest neuroprotective effects in models of Parkinson's disease, potentially linked to the modulation of α-synuclein aggregation pathways.
In conclusion, 2-Bromo-3-chloro-5-(difluoromethyl)-4-fluoropyridine represents a multifaceted tool in modern drug discovery. Its structural tunability, combined with recent methodological breakthroughs in synthesis and application, positions it as a cornerstone for developing next-generation therapeutics. Future research directions may explore its utility in PROTAC design and radiopharmaceutical labeling, further expanding its impact on precision medicine.
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